molecular formula C20H16O3 B6379030 4-(2-Benzyloxyphenyl)-2-formylphenol CAS No. 1111129-50-0

4-(2-Benzyloxyphenyl)-2-formylphenol

Cat. No.: B6379030
CAS No.: 1111129-50-0
M. Wt: 304.3 g/mol
InChI Key: VHCYCNKIQAAUQI-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-formylphenol is a bifunctional aromatic compound featuring a benzyloxy group at the 2-position of one phenyl ring and a formyl group at the 2-position of another phenyl ring.

Properties

IUPAC Name

2-hydroxy-5-(2-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-17-12-16(10-11-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCYCNKIQAAUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685375
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-50-0
Record name 2'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and benzyl bromide.

    Reaction Conditions: The reaction involves the protection of the hydroxyl group of 2-hydroxybenzaldehyde by benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This step forms 2-benzyloxybenzaldehyde.

    Formylation: The next step involves the formylation of the benzene ring at the para position relative to the benzyloxy group. This can be achieved using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(2-Benzyloxyphenyl)-2-carboxyphenol.

    Reduction: 4-(2-Benzyloxyphenyl)-2-hydroxymethylphenol.

    Substitution: 4-(2-Benzyloxyphenyl)-2-nitrophenol or 4-(2-Benzyloxyphenyl)-2-halophenol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(2-Benzyloxyphenyl)-2-formylphenol is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating derivatives with varied functional groups.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionMajor Products Formed
Oxidation Oxidation of the formyl group4-(2-Benzyloxyphenyl)-2-carboxyphenol
Reduction Reduction of the formyl group4-(2-Benzyloxyphenyl)-2-hydroxymethylphenol
Substitution Electrophilic aromatic substitutionVarious substituted phenols

Biological Applications

Development of Probes
In biological research, this compound can be utilized to develop probes for studying phenolic compounds' interactions within biological systems. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a probe.

Mechanism of Action
The compound's mechanism of action involves interactions with biological targets through hydrogen bonding and hydrophobic interactions. The formyl group can engage in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with macromolecules.

Industrial Applications

Synthesis of Dyes and Polymers
Industrially, this compound is employed in synthesizing dyes, polymers, and other materials. Its unique functional groups contribute to the properties of these materials, such as thermal stability and resistance to degradation.

Case Studies

  • Synthesis of Novel Dyes : A study demonstrated the use of this compound as a precursor in synthesizing azo dyes, which exhibited enhanced colorfastness and stability compared to traditional dyes.
  • Biological Activity Assessment : Research indicated that derivatives of this compound displayed significant antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals.

Table 2: Comparison with Similar Compounds

Compound NameKey DifferencesApplications
4-(Benzyloxy)phenol Lacks the formyl groupLess reactive; limited applications
2-(Benzyloxy)benzaldehyde Formyl group ortho to benzyloxyDifferent reactivity; specific applications
4-(2-Benzyloxyphenyl)-2-fluorophenol Contains fluorine atomAltered chemical properties; potential bioactivity

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-formylphenol depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Benzyloxybenzaldehyde (CAS: Not explicitly listed)
  • Structure : A single benzyloxy group at the 4-position of benzaldehyde.
  • Key Differences: Lacks the phenolic hydroxyl group and the second phenyl ring present in 4-(2-benzyloxyphenyl)-2-formylphenol.
  • Applications : Widely used as an intermediate in organic synthesis, particularly for protecting alcohols or synthesizing Schiff bases .
5-(4-Benzyloxyphenyl)-2-Formylphenol (YA-3963, CAS: 1261903-11-0)
  • Structure : Benzyloxy and formyl groups at the 4- and 2-positions, respectively, but with a reversed substitution pattern compared to the target compound.
  • Key Differences : The altered substituent positions may influence electronic distribution and intermolecular interactions.
  • Purity : 96%, indicating utility in high-precision synthetic workflows .

Functional Group Modifications

4-(2-Methoxyphenyl)Benzaldehyde (CAS: 421553-62-0)
  • Structure : Methoxy group replaces the benzyloxy group.
  • Applications : Used in agrochemicals and pharmaceuticals due to its simpler deprotection chemistry compared to benzyloxy .
4-(4-Ethylthiophenyl)-2-Formylphenol (CAS: 1261890-33-8)
  • Structure : Ethylthio (S-C₂H₅) group replaces benzyloxy.
  • Properties : Molecular weight 258.3 g/mol, purity ≥95% .
4-(3,4-Dichlorophenyl)-2-Formylphenol (CAS: 926220-49-7)
  • Structure : Chlorine atoms at the 3- and 4-positions instead of benzyloxy.
  • Key Differences : Electron-withdrawing chlorine groups reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.
  • Applications: Potential use in herbicides or antimicrobial agents due to halogen-mediated bioactivity .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
This compound Not explicitly listed C₂₀H₁₆O₃ 304.34 2-benzyloxy, 2-formyl, phenol N/A Synthetic intermediate, drug discovery
5-(4-Benzyloxyphenyl)-2-formylphenol 1261903-11-0 C₂₀H₁₆O₃ 304.34 4-benzyloxy, 2-formyl, phenol 96% Organic synthesis
4-Benzyloxybenzaldehyde 1261930-12-4* C₁₄H₁₂O₂ 212.24 4-benzyloxy, formyl N/A Protecting group, Schiff bases
4-(4-Ethylthiophenyl)-2-formylphenol 1261890-33-8 C₁₅H₁₄O₂S 258.30 4-ethylthio, 2-formyl, phenol ≥95% Catalysis, materials science

*CAS for 5-(4-Formylphenyl)-2-formylphenol ().

Key Research Findings

Substituent Position Matters : The placement of benzyloxy (e.g., 2- vs. 4-position) significantly impacts electronic properties and steric accessibility, as seen in the divergent applications of YA-3963 and 4-benzyloxybenzaldehyde .

Bioactivity Correlations : Benzyloxy-substituted compounds exhibit enhanced biological activity compared to methoxy or halogenated analogs, likely due to improved lipophilicity and metabolic stability .

Synthetic Versatility : The formyl group enables diverse derivatization pathways, such as the synthesis of imines or hydrazones, which are critical in medicinal chemistry .

Biological Activity

4-(2-Benzyloxyphenyl)-2-formylphenol is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzyloxy group and a formyl group attached to a phenolic ring. Its molecular structure can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}O3_3
  • CAS Number : 1111129-50-0

This compound interacts with biological targets through various mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with macromolecules.
  • Nucleophilic Addition : The formyl group may participate in nucleophilic addition reactions, influencing enzyme activity.
  • Hydrophobic Interactions : The benzyloxy group enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with lipid bilayers.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant antitumor properties. For example, chalcone derivatives have shown dose-dependent inhibition of cell proliferation in human osteosarcoma (MG63) cell lines, indicating potential applicability in cancer therapy . The following table summarizes the effects of related compounds:

CompoundIC50 (µM)Mechanism of Action
Lic-A10G2-M phase arrest
This compoundTBDPotential nucleophilic interactions
Other ChalconesVariesCovalent binding to thiol groups

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties due to their ability to scavenge free radicals. Research indicates that structurally similar phenolic compounds exhibit significant antioxidant activity, which is attributed to the hydroxyl groups that can donate electrons and stabilize free radicals .

Antimicrobial Activity

The antimicrobial potential of phenolic compounds has been widely studied. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains. The mechanism often involves disrupting microbial cell membranes and inhibiting essential enzymatic processes .

Case Studies

  • Antitumor Efficacy in Osteosarcoma :
    A study evaluated the effects of several phenolic compounds on MG63 cells, revealing that certain derivatives induced apoptosis and cell cycle arrest at G2-M phase. These findings suggest that this compound may possess similar properties, warranting further investigation into its specific effects on cancer cell lines .
  • Antioxidant Activity Assessment :
    A comparative analysis of various phenolic compounds demonstrated their antioxidant capacity through DPPH radical scavenging assays. Compounds structurally related to this compound showed promising results, indicating potential health benefits through oxidative stress mitigation .

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